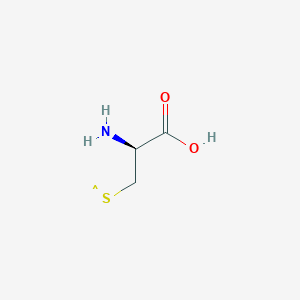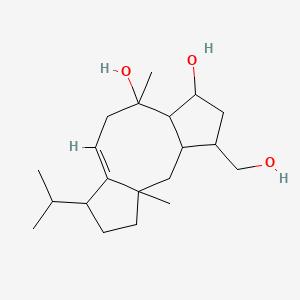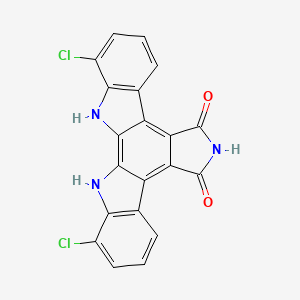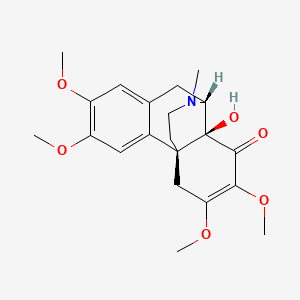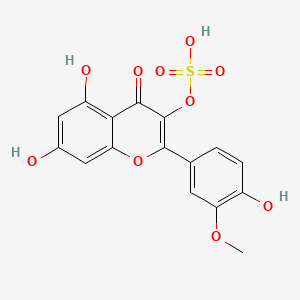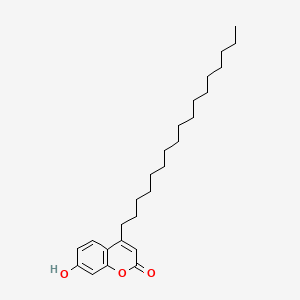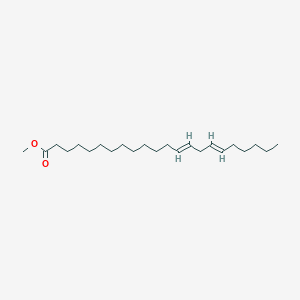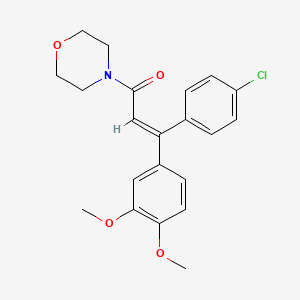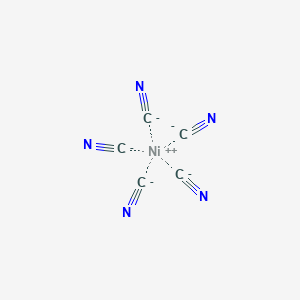
(SPY-5)-pentacyanidonickelate(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(SPY-5)-pentacyanonickelate(3-) is a pentacyanonickelate(3-).
Scientific Research Applications
Laboratory Applications in Chemistry
The pentacyanidonickel(II) complex has significant applications in the field of chemistry, particularly in spectroscopy. A study by Németh et al. (2019) using X-ray Absorption Spectroscopy (XAS) investigated aqueous solutions of the ternary system Ni(II)-EDTA-CN-. This research found that at excess CN- concentrations, the formation of the pentacyanidonickel(II) complex occurs. The study demonstrated the potential of laboratory XAS spectrometers as routine probes in chemistry and related disciplines (Németh et al., 2019).
Analytical Chemistry and Spot Tests
In analytical chemistry, pentacyanidoferrate(II) complexes have been used for spot tests. Shinohara et al. (2019) explored the metallochromic behavior of pentacyanidoferrates in spot tests. These complexes, when combined with transition metal ions, form polymeric complexes with distinct colors, useful in analytical applications. This study provided a modern insight into classical Feigl's spot tests, showing the versatility of pentacyanidoferrates in analytical chemistry (Shinohara et al., 2019).
Material Science and Graphene Research
In material science, specifically for graphene research, pentacene, a polycyclic aromatic hydrocarbon, has been used as a supporting layer for clean and doping-free graphene transfer. Kim et al. (2015) reported that after transferring graphene to a target substrate, the pentacene layer could be physically removed by using an organic solvent. This method enabled graphene transfer without residue formation, improving its properties for various applications (Kim et al., 2015).
Environmental Science
In environmental science, pentacyclic triterpanes have been used as molecular markers in the study of crude oil pollution. Dastillung and Albrecht (1976) demonstrated that these markers could help analyze pollution in surface sediments, providing crucial information about the degree of maturity of the geological sources (Dastillung & Albrecht, 1976).
properties
Product Name |
(SPY-5)-pentacyanidonickelate(II) |
|---|---|
Molecular Formula |
C5N5Ni-3 |
Molecular Weight |
188.78 g/mol |
IUPAC Name |
nickel(2+);pentacyanide |
InChI |
InChI=1S/5CN.Ni/c5*1-2;/q5*-1;+2 |
InChI Key |
UVLLXTPPGWGZPS-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)

